molecular formula C16H22O11 B135915 D-Galactofuranose Pentaacetate CAS No. 62181-82-2

D-Galactofuranose Pentaacetate

Cat. No. B135915
CAS RN: 62181-82-2
M. Wt: 390.34 g/mol
InChI Key: JRZQXPYZEBBLPJ-RRMRAIHUSA-N
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Description

D-Galactofuranose pentaacetate (D-GFPA) is a sugar derivative of the pentose sugar galactofuranose. It is a versatile compound with a wide range of applications in both the scientific and medical fields. D-GFPA has been used in various areas of research, including biochemistry, organic chemistry, and drug delivery, due to its unique properties.

Scientific Research Applications

Hepatic Function Assessment

D-Galactofuranose Pentaacetate, particularly in the form of technetium 99m diethylenetriaminepentaacetic acid–galactosyl human serum albumin (99mTc-GSA), is instrumental in assessing hepatic function. It serves as an analog ligand to the asialoglycoprotein receptor, a hepatic cell surface receptor specific for galactose-terminated glycoproteins. This compound, after intravenous injection, allows for hepatic functional imaging, providing estimates of asialoglycoprotein receptor concentration. This method has shown significant correlation with conventional liver function tests and clinical severity in patients with chronic and acute liver diseases, establishing it as a sensitive measure of functioning hepatocyte mass in liver disease conditions (Kudo et al., 1993).

Evaluation of Hepatic Functional Reserve

99mTc-GSA scintigraphy has been recognized for its clinical utility in evaluating hepatic functional reserve and establishing prognosis in patients with cirrhosis of the liver. This technique involves calculating a receptor index and an index of blood clearance, providing valuable insights into the liver's condition and functioning. It has been pivotal in distinguishing between different severities of liver conditions and correlating with classic indicators for functional reserve. Moreover, this method has proved beneficial in prognostication, aiding in predicting survival rates based on the receptor index (Sasaki et al., 1999).

Stereotactic Body Radiotherapy for Liver Metastases

99mTc-GSA SPECT image-guided inverse planning has been incorporated into stereotactic body radiotherapy (SBRT) for liver metastases, demonstrating dosimetric superiority in sparing liver function. This novel approach has shown promise in clinical applications, providing an effective and safe treatment for patients with hepatocellular carcinoma (HCC) and diffuse liver metastases. It offers a tailored treatment strategy by integrating functional liver imaging into the planning process, ensuring optimal therapeutic outcomes while minimizing liver toxicity (Kai et al., 2020; Toya et al., 2022).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If swallowed, immediate medical assistance should be sought .

Future Directions

Galactofuranose, the atypical and thermodynamically disfavored form of D-galactose, has been found in numerous pathogenic micro-organisms, making the enzymes responsible for its biosynthesis interesting targets . Since galactofuranose has never been found in mammals, galactofuranose-biosynthetic pathways have raised much interest as targets for drug development to combat microbial infections .

Biochemical Analysis

Biochemical Properties

D-Galactofuranose Pentaacetate plays a role in biochemical reactions, particularly in the context of enzymatic activity. A novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces species has been identified that exhibits activity for 4-nitrophenyl β-D-galactofuranoside . This enzyme was able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus , suggesting that this compound could be a substrate for this enzyme.

Cellular Effects

This compound may have effects on various types of cells and cellular processes. Galactofuranose, the parent compound, is a component of polysaccharides and glycoconjugates present on the surface of the cell wall in many pathogenic bacteria and eukaryotes . The absence of galactofuranose often results in morphological abnormalities and an impaired cell wall function in these organisms .

Molecular Mechanism

It is known that the enzyme β-D-galactofuranosidase can release galactose residue from substrates such as galactomannan . This suggests that this compound may interact with this enzyme and potentially others in a similar manner.

Temporal Effects in Laboratory Settings

The first endo-β-d-Galf-ase, which can interact with galactofuranose, was found to have specific stability properties and kinetic characteristics .

Metabolic Pathways

This compound may be involved in the metabolic pathways of galactofuranose. Galactofuranose is a component of polysaccharides and glycoconjugates, and its transferase has been well analyzed .

properties

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZQXPYZEBBLPJ-RRMRAIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of D-Galactofuranose Pentaacetate in the synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside []. This target compound is important because it acts as a substrate for exo-galactofuranosidases, enzymes involved in the breakdown of galactofuranose-containing polysaccharides. Specifically, this compound undergoes bromination to yield tetra-O-acetyl α-D-galactofuranosyl bromide, which then reacts with 4-nitrocatechol to ultimately produce the desired substrate [].

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